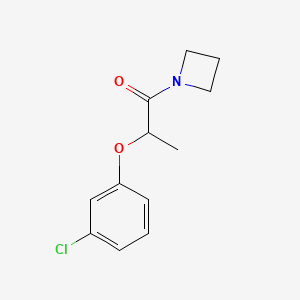
2-(3-Hydroxypiperidin-1-yl)-1-(2-thiophen-2-ylpyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxypiperidin-1-yl)-1-(2-thiophen-2-ylpyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as HPE, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of HPE is not fully understood, but it is thought to act as a partial agonist at the dopamine D2 receptor and a serotonin 5-HT1A receptor agonist. HPE has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in neuroplasticity and neuroprotection.
Biochemical and Physiological Effects:
HPE has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of BDNF in the brain, which may contribute to its antidepressant and anxiolytic effects. HPE has also been shown to decrease the levels of corticosterone, which is a stress hormone. Additionally, HPE has been shown to increase the levels of glutathione, which is an antioxidant that plays a role in protecting cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
HPE has several advantages for lab experiments. It has a high yield and purity, making it easy to work with. HPE also has well-established methods for synthesis and purification, which allows for reproducibility of results. However, HPE has some limitations for lab experiments. It is not water-soluble, which limits its use in certain assays. Additionally, HPE has a short half-life in vivo, which may limit its use in animal studies.
Zukünftige Richtungen
There are several future directions for research on HPE. One area of interest is its potential as a treatment for substance abuse disorders. HPE has been shown to reduce drug-seeking behavior in rats, and further research is needed to determine its efficacy in humans. Another area of interest is the role of BDNF in the mechanism of action of HPE. Further research is needed to determine the specific role of BDNF in the antidepressant and anxiolytic effects of HPE. Additionally, the development of water-soluble derivatives of HPE may expand its use in certain assays.
Synthesemethoden
The synthesis of HPE involves the reaction of 3-hydroxypiperidine and 2-thiophen-2-ylpyrrolidine with ethyl chloroacetate. The reaction is carried out in the presence of a base and a catalyst, and the product is purified using column chromatography. The yield of HPE is typically high, and the purity can be confirmed using spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
HPE has been studied extensively for its potential as a therapeutic agent. It has been shown to have antipsychotic, antidepressant, and anxiolytic properties in animal models. HPE has also been studied for its potential as a treatment for substance abuse disorders, as it has been shown to reduce drug-seeking behavior in rats.
Eigenschaften
IUPAC Name |
2-(3-hydroxypiperidin-1-yl)-1-(2-thiophen-2-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c18-12-4-1-7-16(10-12)11-15(19)17-8-2-5-13(17)14-6-3-9-20-14/h3,6,9,12-13,18H,1-2,4-5,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGLPIWJMXVFKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)N2CCCC2C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxypiperidin-1-yl)-1-(2-thiophen-2-ylpyrrolidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515428.png)


![N-(1-propan-2-ylpiperidin-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515445.png)






![2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515520.png)

![N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7515527.png)
![N-[3-[methoxy(methyl)amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7515535.png)